An In-Depth Technical Guide to 2-Fluoro-5-nitrophenyl isocyanate (CAS Number: 68622-14-0)
An In-Depth Technical Guide to 2-Fluoro-5-nitrophenyl isocyanate (CAS Number: 68622-14-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-5-nitrophenyl isocyanate, a key reagent in synthetic and medicinal chemistry. The document delves into its chemical properties, synthesis, and reactivity, with a particular focus on its application in the development of bioactive molecules. Detailed experimental protocols, safety and handling procedures, and spectroscopic data are presented to support its practical use in research and drug discovery.
Introduction: A Versatile Building Block in Medicinal Chemistry
2-Fluoro-5-nitrophenyl isocyanate (CAS No. 68622-14-0) is a valuable synthetic intermediate characterized by its highly reactive isocyanate group and a substituted phenyl ring containing both a fluorine atom and a nitro group. This unique combination of functional groups makes it a versatile building block for the synthesis of a wide range of organic compounds, particularly in the field of drug discovery. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, while the nitro group can be a precursor for further chemical transformations or a key pharmacophoric element. This guide will explore the synthesis, reactivity, and applications of this important reagent, providing researchers with the necessary information for its effective utilization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Fluoro-5-nitrophenyl isocyanate is crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| CAS Number | 68622-14-0 | N/A |
| Molecular Formula | C₇H₃FN₂O₃ | N/A |
| Molecular Weight | 182.11 g/mol | N/A |
| Appearance | Not specified, likely a solid or liquid | N/A |
| Solubility | Soluble in common organic solvents | N/A |
Synthesis of 2-Fluoro-5-nitrophenyl isocyanate
The synthesis of 2-Fluoro-5-nitrophenyl isocyanate typically proceeds in a two-step sequence starting from 2,4-difluoronitrobenzene. The first step involves the synthesis of the precursor, 2-fluoro-5-nitroaniline, followed by its conversion to the target isocyanate.
Synthesis of 2-Fluoro-5-nitroaniline
The precursor, 2-fluoro-5-nitroaniline, can be synthesized from 2,4-difluoronitrobenzene via nucleophilic aromatic substitution with ammonia.
Reaction Scheme:
Synthesis of the precursor, 2-fluoro-5-nitroaniline.
Experimental Protocol:
A detailed protocol for the synthesis of 2-fluoro-5-nitroaniline from 2,4-difluoronitrobenzene and ammonia has been reported.
Conversion to 2-Fluoro-5-nitrophenyl isocyanate
The conversion of 2-fluoro-5-nitroaniline to the corresponding isocyanate is typically achieved by phosgenation, a common method for the synthesis of isocyanates from primary amines.[1] This reaction involves the use of phosgene (COCl₂) or a phosgene equivalent like triphosgene.
Reaction Scheme:
Synthesis of 2-Fluoro-5-nitrophenyl isocyanate.
Experimental Protocol:
Representative Protocol (Adaptable for 2-Fluoro-5-nitrophenyl isocyanate):
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Dissolution: Dissolve 2-fluoro-5-nitroaniline in a suitable inert solvent (e.g., toluene, ethyl acetate) in a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser connected to a scrubbing system for acidic gases.
-
Addition of Phosgene Equivalent: Add a solution of triphosgene in the same solvent dropwise to the stirred solution of the amine at a controlled temperature (often starting at low temperatures and gradually warming to reflux).
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS) until the starting amine is consumed.
-
Work-up: After completion, the reaction mixture is typically distilled to remove the solvent and excess phosgene equivalent. The crude isocyanate can be further purified by vacuum distillation or recrystallization.
Reactivity and Applications in Drug Development
The high reactivity of the isocyanate group makes 2-Fluoro-5-nitrophenyl isocyanate a valuable reagent for the introduction of a substituted phenylurea or carbamate moiety into a target molecule.
Reactions with Nucleophiles
Isocyanates readily react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively. These reactions are typically high-yielding and proceed under mild conditions.
General Reaction Scheme:
Reactions with amines and alcohols.
Application in the Synthesis of Bioactive Molecules
The urea and carbamate linkages formed from the reaction of 2-Fluoro-5-nitrophenyl isocyanate are common structural motifs in many biologically active compounds, including kinase inhibitors. The substituted phenyl ring can provide crucial interactions with the target protein, and the fluorine atom can enhance drug-like properties.
While specific examples of drugs synthesized directly from 2-Fluoro-5-nitrophenyl isocyanate are not detailed in the provided search results, its utility as a building block for creating libraries of potential drug candidates is evident. The classical approach to preparing urea derivatives for drug discovery often involves an isocyanate intermediate.[1] The rational design of bioactive molecules frequently employs such building blocks to explore structure-activity relationships.[2][3]
Spectroscopic Characterization
Spectroscopic data is essential for confirming the identity and purity of synthesized 2-Fluoro-5-nitrophenyl isocyanate. While experimental data for the target compound is not available in the search results, data for its precursor, 2-fluoro-5-nitroaniline, is available and can be used for comparison during the synthesis.
Spectroscopic Data for 2-Fluoro-5-nitroaniline (Precursor):
-
¹H NMR (399.65 MHz, CDCl₃): δ 7.67 (m), 7.59 (m), 7.09 (m), 4.12 (br s, NH₂).[4]
-
Mass Spectrum (MS-NW-9430): Molecular ion (M⁺) at m/z 156.[4]
-
IR Spectrum: Available in various databases.[4]
Safety, Handling, and Storage
Isocyanates are known to be hazardous chemicals and require careful handling.
Hazard Identification
Specific hazard information for 2-Fluoro-5-nitrophenyl isocyanate is not detailed in a dedicated Safety Data Sheet (SDS) from the search results. However, based on the general hazards of isocyanates, the following can be anticipated:
-
Inhalation: May cause respiratory irritation and sensitization, potentially leading to asthma-like symptoms.[5]
-
Skin Contact: May cause skin irritation and allergic skin reactions.[5]
-
Eye Contact: May cause serious eye irritation.[5]
-
Ingestion: May be harmful if swallowed.
Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including:
-
Chemical-resistant gloves (e.g., nitrile rubber).
-
Safety goggles or a face shield.
-
A lab coat.
-
In case of inadequate ventilation, use a respirator with an appropriate cartridge.
-
Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed to prevent moisture contamination, as isocyanates react with water.
-
Store away from incompatible materials such as amines, alcohols, and strong bases.
Conclusion
2-Fluoro-5-nitrophenyl isocyanate is a valuable and versatile reagent for organic synthesis, particularly in the field of drug discovery. Its ability to readily form urea and carbamate linkages makes it an important building block for the creation of novel bioactive molecules. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the laboratory. Further research into its applications and the development of detailed, publicly available experimental data will continue to enhance its utility for the scientific community.
References
- Sigma-Aldrich.
- ChemicalBook. 2-Fluoro-5-nitroaniline(369-36-8) 1H NMR spectrum.
- ResearchGate. (PDF) 2-Fluoro-5-nitroaniline. 2018.
- Georganics.
- Benchchem. An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-4-nitrophenyl Isocyanide.
- MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)
- Google Patents.
- PMC. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
- RSC Publishing.
- MDPI. Special Issue : Application of Organic Synthesis to Bioactive Compounds.
- ResearchGate. Reaction of isocyanates with alcohols | Download Scientific Diagram.
- Thermo Fisher Scientific.
- PMC. Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. 2024.
- Organic Chemistry Portal.
- AUB ScholarWorks. of the reaction between.
- ResearchGate. Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. 2024.
- Google Patents. WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds.
- Fisher Scientific.
- PMC. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. 2019.
- BASF.
- PubChem. 5-Fluoro-2-nitrophenol | C6H4FNO3 | CID 9937.
- Semantic Scholar. Isocyanate-based multicomponent reactions. 2024.
- PMC. Synthesis of Biologically Active Molecules through Multicomponent Reactions.
- Covestro Solution Center.
- RSC Publishing. Multifunctional β-amino alcohols as bio-based amine curing agents for the isocyanate- and phosgene-free synthesis of 100% bio-based polyhydroxyurethane thermosets.
- Safe Work Australia. Safety Data Sheet FLF 100-120-130-140-150-150LT. 2021.
- ResearchGate. Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. 2025.
- PubChem. 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264.
- Benchchem. Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile.
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Fluoro-5-nitroaniline(369-36-8) 1H NMR spectrum [chemicalbook.com]
- 5. chemicals.basf.com [chemicals.basf.com]
